molecular formula C13H18FNO3S B2777626 {4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol CAS No. 1497773-50-8

{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol

Cat. No.: B2777626
CAS No.: 1497773-50-8
M. Wt: 287.35
InChI Key: IYPHGSDFYPBZSL-UHFFFAOYSA-N
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Description

{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom, a sulfonyl group, and a methanol group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol typically involves multiple steps, starting with the preparation of the core phenyl ring. The sulfonyl group is introduced through a sulfonation reaction, and the fluorine atom is added via a halogenation process

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: {4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol is similar to other compounds with fluorine and sulfonyl groups, such as 3-fluoro-4-(1-methylpiperidin-4-yl)aniline and 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where other compounds may not be as effective.

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Properties

IUPAC Name

[4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-10-4-6-15(7-5-10)19(17,18)13-8-11(9-16)2-3-12(13)14/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPHGSDFYPBZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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